3-Penten-2-one

Catalysis Selective Hydrogenation α,β-Unsaturated Ketones

3-Penten-2-one (CAS 625-33-2), also known as methyl propenyl ketone, is an α,β-unsaturated ketone with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol. The compound exists as (E) and (Z) stereoisomers and is characterized as a colorless to pale yellow, highly flammable liquid with a boiling point of 121–124 °C, a density of 0.862 g/mL at 25 °C, and a refractive index (n²⁰/D) of approximately 1.437.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 625-33-2
Cat. No. B1195949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Penten-2-one
CAS625-33-2
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC=CC(=O)C
InChIInChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+
InChIKeyLABTWGUMFABVFG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oil
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Penten-2-one (CAS 625-33-2) Procurement Specifications and Chemical Identity


3-Penten-2-one (CAS 625-33-2), also known as methyl propenyl ketone, is an α,β-unsaturated ketone with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol [1]. The compound exists as (E) and (Z) stereoisomers and is characterized as a colorless to pale yellow, highly flammable liquid with a boiling point of 121–124 °C, a density of 0.862 g/mL at 25 °C, and a refractive index (n²⁰/D) of approximately 1.437 [2][3]. The commercially available technical grade typically contains 70–85% purity, with impurities including mesityl oxide and ethanol .

Why 3-Penten-2-one Cannot Be Interchanged with Other C5 Ketones or Saturated Analogs


Generic substitution of 3-penten-2-one with other C5 ketones (e.g., 2-pentanone, 4-penten-2-one) or methyl-substituted analogs (e.g., 4-methyl-3-penten-2-one/mesityl oxide) is scientifically unsound due to fundamental differences in chemical reactivity and biological function. The conjugated α,β-unsaturated carbonyl system of 3-penten-2-one is the key structural feature that dictates its distinct behavior as both an electrophile (Michael acceptor) and a prochiral synthon in asymmetric catalysis [1]. This conjugation imparts a unique reactivity profile in hydrogenation catalysis, where the selective reduction of the C=C double bond to yield 2-pentanone is both metal-dependent and distinct from the behavior of non-conjugated or saturated ketones [2]. Furthermore, this structural motif is critical for its biological activity, as evidenced by the fact that the saturated analog 2-pentanone is 'virtually inactive' in the same anti-inflammatory assays where 3-penten-2-one shows potent, specific effects [3].

Quantitative Differentiation of 3-Penten-2-one (625-33-2) Against Its Closest Analogs


Catalytic Hydrogenation Selectivity on Ru/Hectorite: >99.9% C=C Reduction for 3-Penten-2-one

The α,β-unsaturated structure of 3-penten-2-one enables highly specific, near-quantitative hydrogenation of its carbon-carbon double bond when using ruthenium nanoparticles intercalated in hectorite. This establishes a benchmark for catalytic selectivity in this compound class [1].

Catalysis Selective Hydrogenation α,β-Unsaturated Ketones

Differential Reactivity with Atmospheric Oxidants: OH Radical Rate Coefficient for 3-Penten-2-one

The rate coefficient for the reaction of 3-penten-2-one with hydroxyl radicals (OH) was determined to be (7.22 ± 1.74) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. This value is directly comparable to measurements for other unsaturated ketones, providing a quantitative basis for assessing its atmospheric persistence [1].

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Unique Biological Activity: 3-Penten-2-one vs. Saturated Analog 2-Pentanone in Anti-Inflammatory Assay

The α,β-unsaturated carbonyl group is a structural prerequisite for the observed biological activity of 3-penten-2-one in inhibiting nitric oxide (NO) production in activated macrophages. The saturated analog 2-pentanone, which lacks this conjugation, is 'virtually inactive' in the same assay, directly linking the molecular structure to a quantifiable functional outcome [1].

Anti-inflammatory Activity Inducible Nitric Oxide Synthase (iNOS) α,β-Unsaturated Carbonyl

Differential Sensory Properties: Taste and Odor Profile vs. Other Flavor Ketones

3-Penten-2-one possesses a unique and complex organoleptic profile characterized at 10 ppm as 'musty, stale water and phenolic with a fishy and shellfish nuance' . This stands in contrast to the more straightforward fruity/acetone-like descriptors of many other ketones, making it a specific, albeit potent, tool for creating nuanced flavor compositions in applications like mango, coffee, and nutty profiles [1].

Flavor Chemistry Sensory Analysis Food Science

Unique Origin in Metabolic Stress: 3-Penten-2-one as a Specific Biomarker for Acetaldehyde Accumulation

Urinary 3-penten-2-one is formed via the aldol condensation of acetaldehyde with acetone or acetoacetate, a reaction that occurs under conditions of elevated acetaldehyde. This specific formation pathway makes it a useful biomarker for increased accumulation of acetaldehyde during abnormal metabolic stress [1]. No such biomarker role has been established for its saturated or non-conjugated analogs.

Biomarker Metabolomics Diagnostics

Targeted Application Scenarios for 3-Penten-2-one (625-33-2) Based on Verified Differentiation


Use in Selective Hydrogenation Studies for α,β-Unsaturated Ketones

3-Penten-2-one serves as a validated substrate for investigating catalyst performance in the selective hydrogenation of α,β-unsaturated ketones. Its well-documented behavior on supported metal catalysts (e.g., achieving >99.9% selectivity for C=C bond reduction with Ru/hectorite nanoparticles) makes it a reliable benchmark compound for catalytic studies [1].

Research Tool in Anti-Inflammatory and Nrf2/HO-1 Pathway Studies

Researchers investigating the Nrf2/HO-1 anti-inflammatory pathway can utilize 3-penten-2-one as a specific pharmacological tool. Its demonstrated ability to induce HO-1 and inhibit iNOS-mediated NO production in macrophages is directly dependent on its α,β-unsaturated carbonyl group, a property that its saturated analog, 2-pentanone, lacks [2].

Specialized Flavor Ingredient for Complex, Savory Food Profiles

For flavor chemists formulating complex food profiles, 3-penten-2-one (FEMA 3417) provides a unique combination of 'musty, phenolic, and fishy' notes at low concentrations (e.g., 10 ppm). This distinguishes it from simpler, fruity ketones and makes it a key ingredient for creating authentic flavors in products like roasted nuts, coffee, mango, and certain seafood applications .

Diagnostic Biomarker for Monitoring Acetaldehyde-Related Metabolic Stress

In clinical metabolomics and toxicology research, 3-penten-2-one is a specific urinary biomarker for elevated acetaldehyde levels, which occur during abnormal metabolic stress such as in barbiturate coma. Its identification and quantification are based on its unique formation pathway from acetaldehyde condensation, a feature not shared by other ketones, making it an essential analytical standard for this diagnostic application [3].

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